
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as ML277, is a small molecule inhibitor of the ion channel Kv7.1. This compound has been found to have potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and cancer.
作用機序
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves the inhibition of the Kv7.1 ion channel, which is responsible for regulating the flow of potassium ions across cell membranes. By blocking this channel, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can restore normal heart rhythm, reduce seizures, and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been found to have several biochemical and physiological effects. In cardiac arrhythmias, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can restore normal heart rhythm by reducing the activity of the Kv7.1 ion channel. In epilepsy, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can reduce seizures by inhibiting the activity of the Kv7.2/7.3 ion channels. In cancer, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its high potency and selectivity for the Kv7.1 ion channel. This allows for precise targeting of the ion channel and reduces the risk of off-target effects. However, one of the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is its low solubility in water, which can make it difficult to administer in lab experiments.
将来の方向性
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research is the development of more potent and selective inhibitors of the Kv7.1 ion channel. Another area of research is the investigation of the potential therapeutic applications of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in other diseases, such as hypertension and diabetes. Additionally, research can be conducted to explore the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is a small molecule inhibitor of the Kv7.1 ion channel that has potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and cancer. Its mechanism of action involves the inhibition of the ion channel, which can restore normal physiological functions. While there are limitations to its use in lab experiments, ongoing research is exploring its potential for future therapeutic applications.
合成法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves a multistep process that includes the reaction of 2-hydroxy-6-methoxyquinoline with 3-bromopropylbenzamide, followed by the addition of lithium bis(trimethylsilyl)amide. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cardiac arrhythmias, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been found to be effective in restoring normal heart rhythm by blocking the ion channel Kv7.1. In epilepsy, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been shown to reduce seizures by inhibiting the activity of the Kv7.2/7.3 ion channels. In cancer, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-10-24(22(26)16-7-5-6-15(2)11-16)14-18-12-17-13-19(27-3)8-9-20(17)23-21(18)25/h5-9,11-13H,4,10,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHHMMGMNNGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




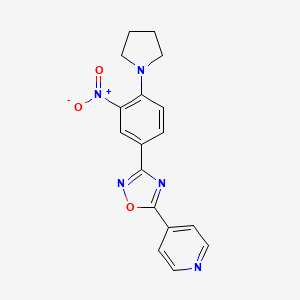
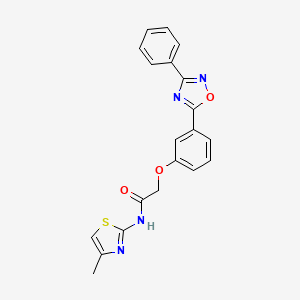
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)
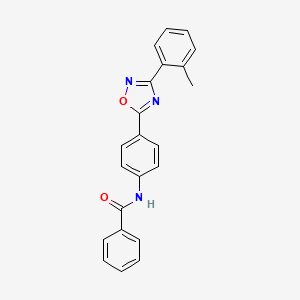
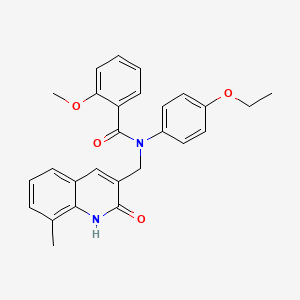


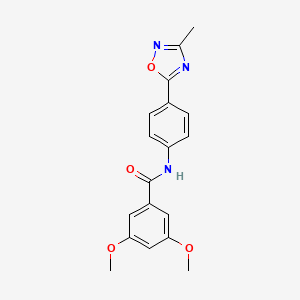
![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)

